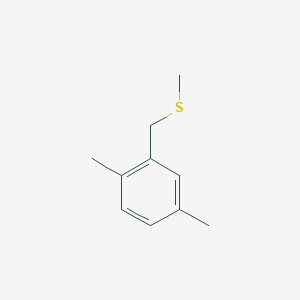
Methyl 2,5-dimethylbenzyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,5-dimethylbenzyl sulfide is an organic compound characterized by the presence of a sulfur atom bonded to a benzyl group substituted with methyl groups at the 2 and 5 positions. This compound is part of the larger class of sulfides, which are known for their diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2,5-dimethylbenzyl sulfide can be synthesized through various methods. One common approach involves the reaction of 2,5-dimethylbenzyl chloride with sodium methyl sulfide under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic sulfur atom attacks the electrophilic carbon atom of the benzyl chloride, displacing the chloride ion and forming the desired sulfide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl 2,5-dimethylbenzyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfide back to the corresponding thiol or other reduced forms.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the methyl groups at the 2 and 5 positions can influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H_2O_2) or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Methyl 2,5-dimethylbenzyl sulfoxide and methyl 2,5-dimethylbenzyl sulfone.
Reduction: Corresponding thiols or other reduced sulfur compounds.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
科学的研究の応用
Methyl 2,5-dimethylbenzyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
作用機序
The mechanism of action of methyl 2,5-dimethylbenzyl sulfide involves its interaction with various molecular targets. The sulfur atom can form bonds with electrophilic centers, while the benzyl group can participate in aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Methyl 2,5-dimethylbenzyl sulfide can be compared with other similar compounds such as:
Methyl benzyl sulfide: Lacks the methyl groups at the 2 and 5 positions, resulting in different reactivity and properties.
Dimethyl sulfide: A simpler sulfide with only methyl groups attached to the sulfur atom.
Benzyl sulfide: Contains a benzyl group without additional methyl substitutions.
The presence of the methyl groups at the 2 and 5 positions in this compound imparts unique steric and electronic effects, influencing its chemical behavior and applications .
特性
IUPAC Name |
1,4-dimethyl-2-(methylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-8-4-5-9(2)10(6-8)7-11-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHYVZVWQZOEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














